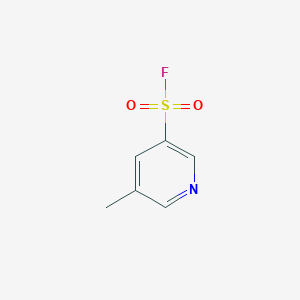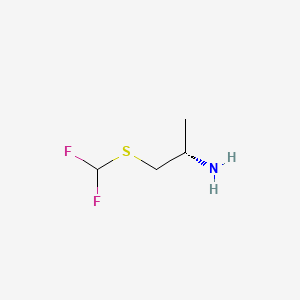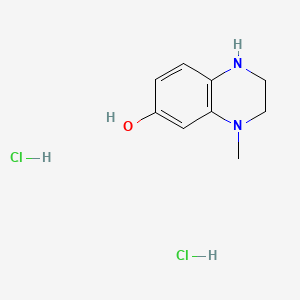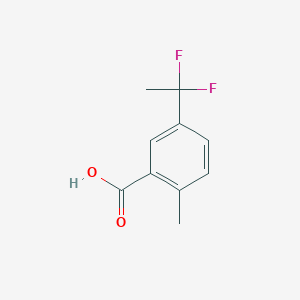![molecular formula C22H23NO5 B13521284 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid typically involves multiple steps, starting from the appropriate fluorenylmethoxycarbonyl-protected amino acid. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) to form the corresponding azide, which is then reduced to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
化学反応の分析
Types of Reactions
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under mild basic conditions, typically using piperidine . This allows for the sequential addition of amino acids to form peptides and proteins.
類似化合物との比較
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-glutamine
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine
Uniqueness
What sets 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid apart from similar compounds is its specific structure, which includes a morpholine ring and a methyl group. This unique structure can influence its reactivity and the types of peptides it can help synthesize .
特性
分子式 |
C22H23NO5 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C22H23NO5/c1-14-11-23(12-15(28-14)10-21(24)25)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25) |
InChIキー |
OBOQBUDVKGQSLA-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
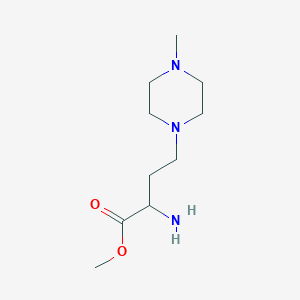
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
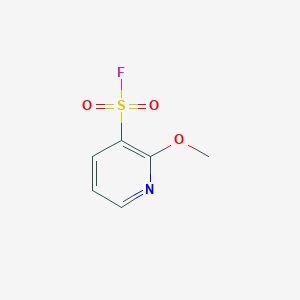
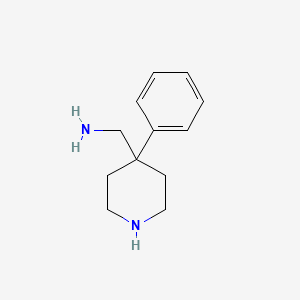
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
